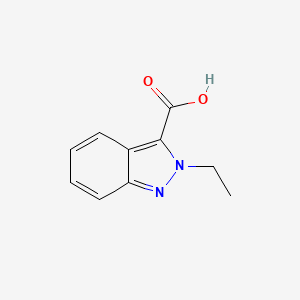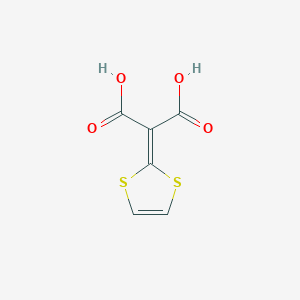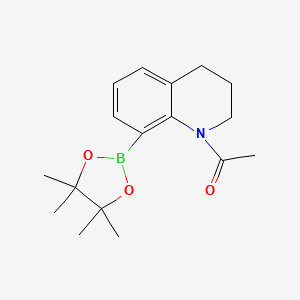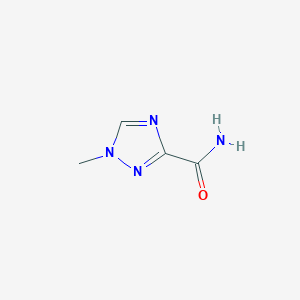
1-Methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with a methyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with methylamine under mild conditions. This reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted techniques. This method significantly reduces reaction times and enhances yields. The reaction involves the use of esters and amines under neutral conditions, with toluene as the solvent .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-methyl-1H-1,2,4-triazole-3-amine.
Substitution: Formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3-carboxamide: Lacks the methyl group, which can affect its reactivity and biological activity.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Contains an ester group instead of a carboxamide group, leading to different chemical properties and applications.
Uniqueness: 1-Methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a carboxamide group enhances its versatility in various applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C4H6N4O |
|---|---|
Molekulargewicht |
126.12 g/mol |
IUPAC-Name |
1-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-8-2-6-4(7-8)3(5)9/h2H,1H3,(H2,5,9) |
InChI-Schlüssel |
YDBCQGNEXYFIHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


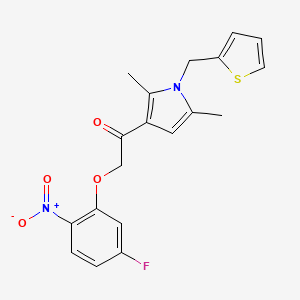
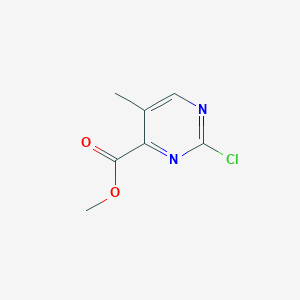
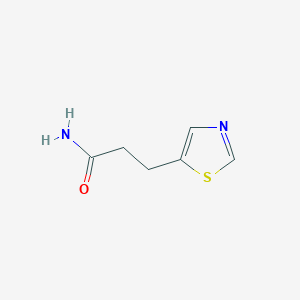
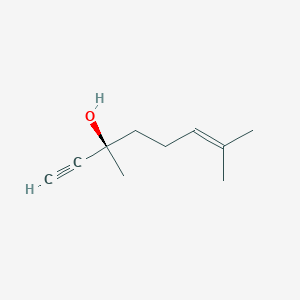

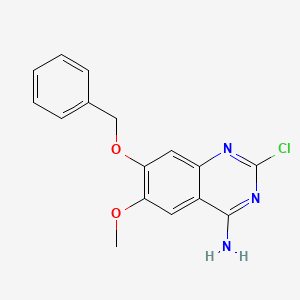
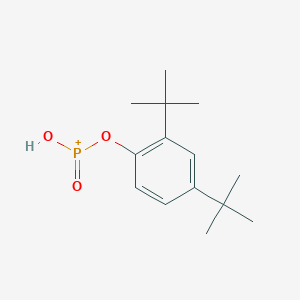
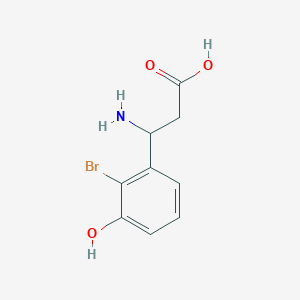
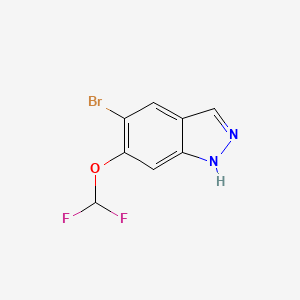
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B12966695.png)
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
